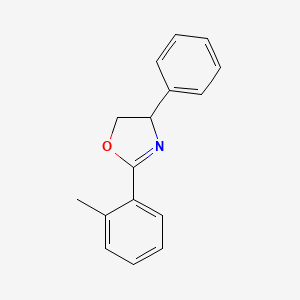
3,6-Dimethyl-2-(phenylsulfanyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with methyl and phenylthio groups
Méthodes De Préparation
The synthesis of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using methylating agents such as methyl iodide.
Addition of the Phenylthio Group:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the phenylthio group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylthio group can participate in binding interactions, while the benzofuran ring provides a stable scaffold for these interactions. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one include:
2,6-Dimethyl-5-heptenal: A compound with similar methyl substitutions but different functional groups.
3,6-Dimethyl-2,5-morpholinedione: Another compound with a similar core structure but different substituents.
The uniqueness of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one lies in its specific combination of the benzofuran ring with methyl and phenylthio groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67808-96-2 |
|---|---|
Formule moléculaire |
C16H18O2S |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3,6-dimethyl-2-phenylsulfanyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C16H18O2S/c1-10-8-13(17)15-11(2)16(18-14(15)9-10)19-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9H2,1-2H3 |
Clé InChI |
LAOAKYGJEBPBDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C(C(O2)SC3=CC=CC=C3)C)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


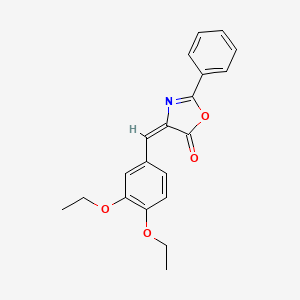

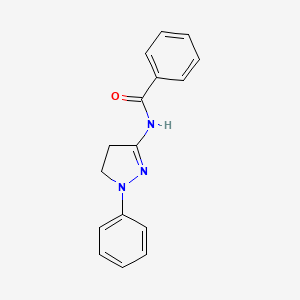
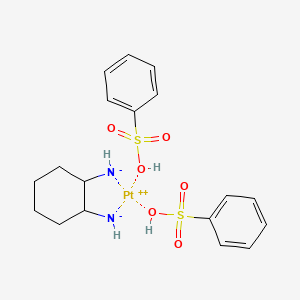
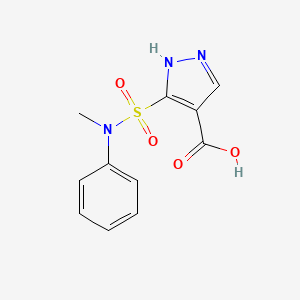


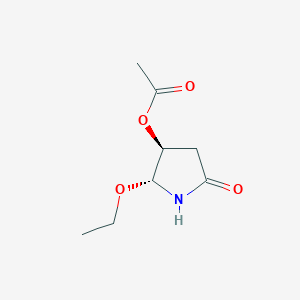
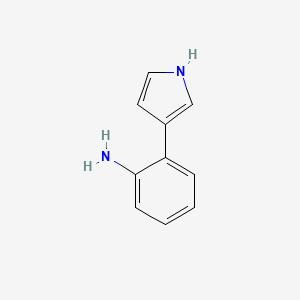


![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
